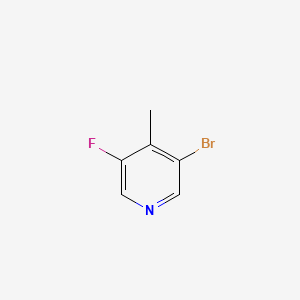

3-Bromo-5-fluoro-4-metilpiridina

Descripción general

Descripción

3-Bromo-5-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It has a molecular weight of 190.01 . It is a liquid at room temperature and is stored under an inert atmosphere .

Synthesis Analysis

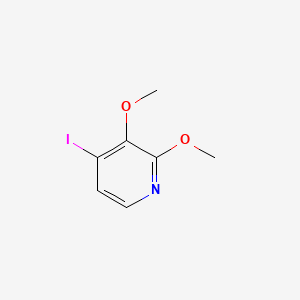

The synthesis of 3-Bromo-5-fluoro-4-methylpyridine involves several stages . The process starts with 2-fluoro-4-methylpyridine and through an optimized strategy, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-4-methylpyridine is 1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is XLELTAPOTWVYLE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

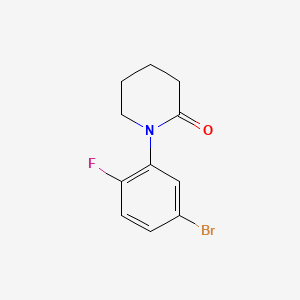

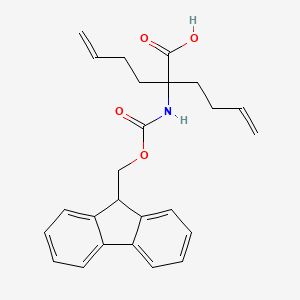

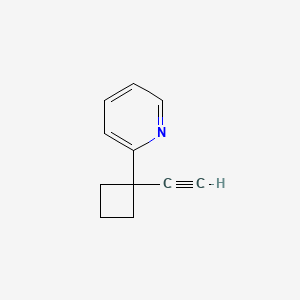

- Inhibidores de PDE4: 3-Bromo-5-fluoro-4-metilpiridina sirve como bloque de construcción para la síntesis de óxidos de N-4-(2,2-difeniletil)piridina sustituidos. Estos compuestos son potentes inhibidores de la fosfodiesterasa tipo 4 (PDE4), que juegan un papel crucial en la modulación de los niveles intracelulares de AMP cíclico. Los inhibidores de PDE4 tienen potencial terapéutico en el tratamiento de enfermedades inflamatorias, asma y trastornos neurodegenerativos .

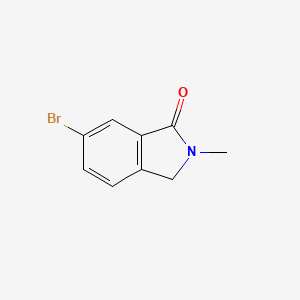

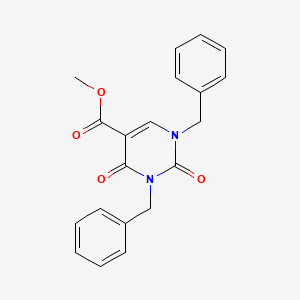

- Ligandos del Receptor GABA A: Los investigadores han utilizado this compound como precursor para sintetizar ligandos del sitio benzodiazepínico. Estos ligandos portan una porción de piridona tricíclica y son relevantes para modular el receptor GABA A, un objetivo clave en el sistema nervioso central. Los ligandos del receptor GABA A están involucrados en la ansiedad, la epilepsia y los trastornos del sueño .

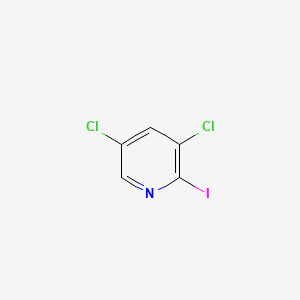

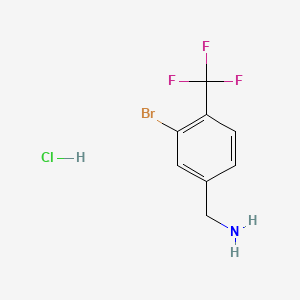

- Piridinas Fluoradas: Las piridinas fluoradas encuentran aplicaciones en varias vías sintéticas. Por ejemplo, el tratamiento de 3,5-dicloro-2,4,6-trifluoropiridina comercialmente disponible con this compound produce interesantes derivados fluorados. Estos compuestos pueden ser funcionalizados aún más para diversos propósitos, incluido el descubrimiento de fármacos y la ciencia de los materiales .

Química Farmacéutica y Desarrollo de Fármacos

Química Medicinal

Síntesis Orgánica

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

3-Bromo-5-fluoro-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-fluoro-4-methylpyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 3-Bromo-5-fluoro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of 3-Bromo-5-fluoro-4-methylpyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions must be carefully controlled to ensure high yields and selectivity . Additionally, 3-Bromo-5-fluoro-4-methylpyridine should be stored under an inert atmosphere at room temperature to maintain its stability .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLELTAPOTWVYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735572 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211517-76-8 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)